Dihydrophytol

Descripción general

Descripción

3,7,11,15-Tetramethylhexadecan-1-ol is a natural product found in Azolla nilotica and Ginkgo biloba with data available.

Mecanismo De Acción

Target of Action

Many compounds interact with specific proteins or enzymes in the body, altering their function. These targets can be part of various biological processes, such as metabolic pathways, signal transduction, or gene expression .

Mode of Action

The compound may bind to its target, changing the target’s shape or activity. This can either enhance or inhibit the target’s function, leading to changes in the biological processes in which the target is involved .

Biochemical Pathways

Compounds can affect various biochemical pathways. For example, they might inhibit an enzyme, blocking a metabolic pathway and leading to an accumulation or depletion of certain substances in the body .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body . These properties can greatly affect the compound’s bioavailability, or how much of the compound actually reaches its target.

Result of Action

The effects of the compound at the molecular and cellular level can vary widely, depending on the specific compound and its mode of action . Effects can range from changes in cell growth and proliferation to alterations in signal transduction or metabolic processes.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s stability, how well it can reach its target, and how effectively it can exert its effects .

Análisis Bioquímico

Biochemical Properties

Dihydrophytol plays a crucial role in biochemical reactions, particularly in the biosynthesis of phytanic acid. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is metabolized by bacterial communities via 6,10,14-trimethylpentadecan-2-one and phytenic acid . These interactions are essential for the compound’s role in metabolic pathways and its conversion into other significant biomolecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can affect the activity of natural killer cells and promote macrophage functions in immunity . These effects highlight the compound’s potential in modulating immune responses and its broader impact on cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to induce apoptosis by generating reactive oxygen species . Additionally, this compound’s interaction with enzymes can lead to enzyme inhibition or activation, further influencing gene expression and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function . These temporal changes are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been associated with toxic and adverse effects, while lower doses may have beneficial impacts on cellular functions . Understanding these dosage effects is essential for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion into phytanic acid. This process involves enzymes such as fatty aldehyde dehydrogenase and other cofactors . The compound’s role in these pathways can influence metabolic flux and metabolite levels, highlighting its importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . These interactions are critical for the compound’s accumulation and function within different cellular compartments.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its biochemical properties and interactions with other biomolecules.

Actividad Biológica

Dihydrophytol, a derivative of phytol, is a branched-chain alcohol that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its metabolic pathways, therapeutic potentials, and relevant case studies.

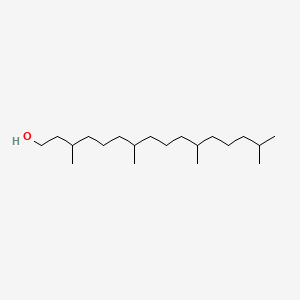

Chemical Structure and Properties

This compound is characterized by its long hydrocarbon chain with multiple methyl branches. Its structure can be represented as follows:

This compound is a saturated alcohol derived from phytol, which is a natural product found in many plant oils and chlorophyll.

Metabolism and Biological Functions

Metabolic Pathways:

this compound is metabolized in the body to produce various bioactive compounds. Research indicates that it may play a role in the synthesis of phytanic acid, which is crucial in several metabolic processes. Studies show that orally administered phytol (and by extension, this compound) is well absorbed and converted into phytanic acid, suggesting its importance in lipid metabolism and energy production .

Biological Activities:

- Antioxidant Properties: this compound exhibits antioxidant activities, which can protect cells from oxidative stress. This property has implications for preventing chronic diseases associated with oxidative damage.

- Anti-inflammatory Effects: Research indicates that this compound may reduce inflammatory markers such as TNF-α and IL-1β in cellular models. This suggests potential therapeutic applications in inflammatory diseases .

- Neuroprotective Effects: Preliminary studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions like neurodegeneration.

Case Study 1: Anti-inflammatory Activity

A study investigated the effects of this compound on UV-induced inflammation in mouse skin models. The results demonstrated a significant reduction in TNF-α and IL-1β levels when treated with this compound compared to control groups. The relative optical density (ROD) of these inflammatory markers was reduced significantly, indicating its potential as an anti-inflammatory agent .

| Treatment Group | TNF-α ROD (%) | IL-1β ROD (%) |

|---|---|---|

| Control | 100 | 100 |

| UVB + Vehicle | 141.7 | 223.8 |

| UVB + this compound | 109.8 | 116.7 |

Case Study 2: Metabolic Impact

In another study focusing on Refsum's disease patients, the administration of phytol (and by extension, this compound) resulted in varying absorption rates and metabolic conversions to phytanic acid. The study highlighted that while normal subjects showed rapid clearance of phytanic acid from plasma, patients with Refsum's disease exhibited prolonged retention, emphasizing the metabolic significance of these compounds .

Discussion

The biological activity of this compound appears promising based on existing research findings. Its roles in lipid metabolism, antioxidant defense, and anti-inflammatory responses suggest potential therapeutic applications in various health conditions.

Aplicaciones Científicas De Investigación

Food Science and Oil Authentication

Marker Substance for Edible Oils

Dihydrophytol serves as a significant marker for identifying the processing types of edible oils. Research indicates that its presence is indicative of hydrogenated vegetable oils. In a study involving gas chromatography and mass spectrometry, this compound was detected in partially and fully hydrogenated oils but not in virgin or refined oils, making it a reliable marker for food authenticity .

Table 1: Detection of this compound in Different Oil Types

| Oil Type | This compound Presence |

|---|---|

| Virgin Vegetable Oils | Not Detected |

| Refined Vegetable Oils | Not Detected |

| Partially Hydrogenated | Present |

| Fully Hydrogenated | Present |

This application is crucial for food control agencies aiming to ensure the quality and authenticity of edible oils .

Biochemical Research

Metabolism Studies

This compound has been studied for its metabolic pathways, particularly in relation to phytanic acid and its implications in metabolic disorders such as Refsum's disease. Research shows that this compound can be metabolized into phytanic acid, which is relevant for understanding lipid metabolism disorders .

Case Study: Refsum's Disease

In a study involving patients with Refsum's disease, the metabolism of phytol and its derivatives, including this compound, was analyzed. The findings indicated that while normal subjects metabolized phytol efficiently, patients showed an accumulation of phytanic acid due to impaired metabolism . This highlights the significance of this compound in metabolic research.

Health Applications

Immunomodulatory Effects

Recent studies have explored the immunomodulatory effects of this compound derivatives. Specifically, 3RS, 7R, 11R-phytanic acid (closely related to this compound) has been shown to exhibit anti-inflammatory properties by modulating cytokine production in immune cells. This suggests potential therapeutic applications in treating autoimmune diseases .

Table 2: Cytokine Production Modulation by Phytanic Acid Derivatives

| Cytokine | Effect of 3RS-PHY |

|---|---|

| Interferon-γ | Decreased |

| Interleukin-2 | Decreased |

| Interleukin-10 | Decreased |

| Interleukin-17A | Decreased |

These findings encourage further investigation into the therapeutic potential of this compound and its derivatives in clinical settings .

Industrial Applications

Chemical Synthesis and Pyrolysis

This compound is also studied for its role in chemical synthesis and pyrolytic processes. Research indicates that it can undergo radical decomposition to produce various hydrocarbons, which may have applications in the petrochemical industry .

Propiedades

IUPAC Name |

3,7,11,15-tetramethylhexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-21H,6-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAKLDUGVSKVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00983061 | |

| Record name | 3,7,11,15-Tetramethylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-72-7 | |

| Record name | Dihydrophytol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,11,15-Tetramethyl-1-hexadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,11,15-Tetramethylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11,15-tetramethylhexadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.